molecular formula C24H24ClNO3S B2427784 N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-24-2

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2427784
CAS No.: 941901-24-2
M. Wt: 441.97
InChI Key: CEZXNAOCZXDNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide: is an organic compound with the molecular formula C24H24ClNO3S. This compound is characterized by the presence of a sulfonyl group attached to a butanamide backbone, with two benzyl groups and a chlorophenyl group. It is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .

Comparison with Similar Compounds

Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Biological Activity

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group which is known for its diverse pharmacological properties. The presence of the bulky dibenzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamide derivatives, including this compound. The compound has shown moderate to strong activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak
Staphylococcus aureus12Moderate

The compound demonstrated significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. These findings align with the established efficacy of sulfonamide derivatives in treating bacterial infections .

2. Antiviral Activity

In addition to antibacterial properties, this compound has been explored for its antiviral activity. Sulfonamides are known to exhibit antiviral effects, particularly against plant viruses.

Case Study: Antiviral Screening

A study focused on the antiviral potential of various sulfonamide derivatives, including the target compound, against Tobacco Mosaic Virus (TMV). The results indicated that some derivatives exhibited up to 50% inhibition of TMV replication.

Table 2: Antiviral Activity Against TMV

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.542.00
Ningnanmycin0.554.51

The compound's inhibition rate was comparable to that of established antiviral agents, suggesting its potential for further development in antiviral therapies .

3. Anticancer Activity

The anticancer potential of this compound has also been evaluated through in vitro studies against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast)9.32Moderate
A-549 (Lung)15.06Weak

The compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a chemotherapeutic agent . The structure-activity relationship suggests that modifications to the sulfonamide group could enhance its efficacy.

Properties

IUPAC Name

N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZXNAOCZXDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.